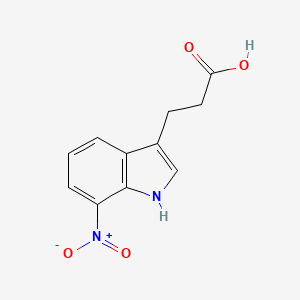
1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-(trifluoromethyl)aniline and pyrrolidin-2-one.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 4-iodo-2-(trifluoromethyl)aniline with a suitable reagent, such as a halogenating agent, under controlled conditions.
Cyclization: The intermediate compound undergoes cyclization to form the pyrrolidin-2-one ring. This step may require the use of a catalyst and specific reaction conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include the use of automated reactors and continuous flow systems to enhance yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparación Con Compuestos Similares
1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one: Similar structure but with a bromine atom instead of iodine.
1-(4-Chloro-2-(trifluoromethyl)phenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom and the trifluoromethyl group in this compound imparts unique chemical and physical properties, making it distinct from its analogs. These properties may include differences in reactivity, solubility, and biological activity.
Propiedades
Fórmula molecular |
C11H9F3INO |
|---|---|
Peso molecular |
355.09 g/mol |
Nombre IUPAC |
1-[4-iodo-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9F3INO/c12-11(13,14)8-6-7(15)3-4-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
Clave InChI |
DZBPATLJERQWOY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=C(C=C2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



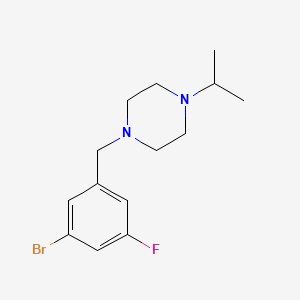

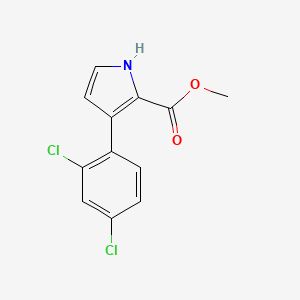
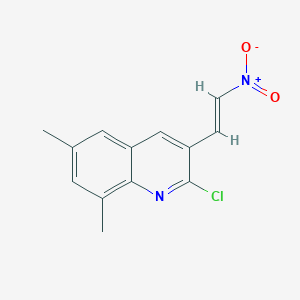
![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)
![N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13724496.png)


![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)
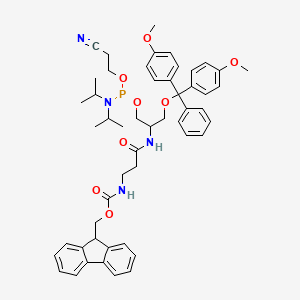
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
